molecular formula C22H19ClN4O3 B11630056 6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11630056
M. Wt: 422.9 g/mol
InChI Key: CDAQLZIFCWRAOO-UHFFFAOYSA-N
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Description

6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a chlorobenzyl ether, a methoxyphenyl group, and a dihydropyrano[2,3-c]pyrazole core

Preparation Methods

The synthesis of 6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrano[2,3-c]pyrazole core.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Chlorobenzyl Ether and Methoxyphenyl Groups: These groups are attached via etherification and aromatic substitution reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the core, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

6-amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19ClN4O3/c1-12-19-20(15(10-24)21(25)30-22(19)27-26-12)13-7-8-17(18(9-13)28-2)29-11-14-5-3-4-6-16(14)23/h3-9,20H,11,25H2,1-2H3,(H,26,27)

InChI Key

CDAQLZIFCWRAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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